Dorzolamide hydrochloride
Vue d'ensemble
Description
Dorzolamide hydrochloride is a medication used to treat high pressure inside the eye, including in cases of glaucoma . It is a non-bacteriostatic sulfonamide derivative and topical carbonic anhydrase (CA) inhibitor that treats elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension .
Synthesis Analysis
The key intermediate in the synthesis of dorzolamide, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, can be obtained in the diastereoisomerically pure form in two straightforward steps starting from diastereoisomeric mixtures . The synthetic method of dorzolamide hydrochloride was first achieved in Merck’s laboratories in 1989 .Molecular Structure Analysis
The molecular structure of Dorzolamide hydrochloride is C10H17ClN2O4S3 .Chemical Reactions Analysis
Dorzolamide hydrochloride can be quantified using three smart carbon paste electrodes. This study is based on the insertion of Dorzolamide hydrochloride with phosphomolybdic acid to create an electroactive moiety dorzolamide-phosphomolybdate ion exchanger using a solvent mediator dibutyl phthalate .Physical And Chemical Properties Analysis
Dorzolamide hydrochloride has a molecular weight of 360.9 and is used for R&D purposes only .Applications De Recherche Scientifique
Pharmacology and Therapeutic Potential in Glaucoma and Ocular Hypertension Dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor, is primarily utilized in reducing intraocular pressure (IOP) by diminishing aqueous humour formation. This application is crucial in managing glaucoma and ocular hypertension. As the first of its kind for clinical use, dorzolamide has demonstrated efficacy in lowering IOP in patients with open-angle glaucoma or ocular hypertension when administered three times daily. It offers a potential alternative for patients intolerant of or unable to receive ophthalmic beta-adrenergic antagonists, without the systemic adverse events associated with oral carbonic anhydrase inhibitors. The most common adverse effects noted are bitter taste and transient local burning or stinging, with conjunctivitis being a primary reason for discontinuation in some cases (Balfour & Wilde, 1997).
Future Perspective in Topical Glaucoma Therapeutics Exploring the potential of dorzolamide hydrochloride in topical formulations highlights its significance in glaucoma therapeutics. Despite the challenges posed by solubility and penetration, innovative formulation approaches have enabled the effective topical application of carbonic anhydrase inhibitors like dorzolamide. This advancement not only promises localized effects with fewer side effects but also offers an effective alternative to oral acetazolamide, underscoring the ongoing need for research in developing more efficient and cost-effective glaucoma treatments (Kaur et al., 2002).
Fixed Combinations with Other Glaucoma Medications The development of fixed combinations, such as dorzolamide-timolol, represents a significant advancement in glaucoma management. These combinations have proven to be more effective than individual components and offer benefits in terms of convenience, adherence, and potentially safety. The dorzolamide-timolol combination, in particular, has demonstrated efficacy comparable to monotherapy with latanoprost, timolol, and brimonidine, illustrating the integral role of dorzolamide in combination therapies for glaucoma (Fechtner & Realini, 2004).
Antiglaucoma Carbonic Anhydrase Inhibitors A Patent Review
A review of patents related to antiglaucoma carbonic anhydrase inhibitors, including dorzolamide, underscores the continuous innovation in this therapeutic field. The focus on developing new formulations and combinations indicates the potential for improved treatments for glaucoma, a leading cause of blindness worldwide. This patent review highlights the ongoing efforts to enhance the efficacy, safety, and patient compliance associated with dorzolamide and other carbonic anhydrase inhibitors in glaucoma therapy (Masini et al., 2013).
Safety And Hazards
Orientations Futures
Dorzolamide hydrochloride is frequently administered for the control of intraocular pressure associated with glaucoma. Future research is aimed at developing and optimizing self-assembled nanostructures of dorzolamide hydrochloride to improve the pharmacokinetic parameters and extend the drug’s pharmacological action .
Propriétés
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QMGYSKNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045530 | |
Record name | Dorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dorzolamide hydrochloride | |
CAS RN |
130693-82-2 | |
Record name | Dorzolamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORZOLAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.